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3-[Fluoro(dimethyl)silyl]propan-1-amine

Surface Chemistry Hydrolysis Kinetics Controlled Functionalization

3-[Fluoro(dimethyl)silyl]propan-1-amine (CAS 153487-58-2), also known as 3-aminopropyldimethylfluorosilane, is a primary amine-functionalized organosilane characterized by a fluorodimethylsilyl group (C5H14FNSi, MW 135.26). Its molecular architecture comprises a nucleophilic primary amine (-NH2) tethered via a propyl spacer to a silicon center bearing two methyl groups and a single fluorine atom.

Molecular Formula C5H14FNSi
Molecular Weight 135.25 g/mol
CAS No. 153487-58-2
Cat. No. B124722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[Fluoro(dimethyl)silyl]propan-1-amine
CAS153487-58-2
Synonyms3-AMINOPROPYLDIMETHYLFLUOROSILANE
Molecular FormulaC5H14FNSi
Molecular Weight135.25 g/mol
Structural Identifiers
SMILESC[Si](C)(CCCN)F
InChIInChI=1S/C5H14FNSi/c1-8(2,6)5-3-4-7/h3-5,7H2,1-2H3
InChIKeyMYYHQYQIMDUNNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[Fluoro(dimethyl)silyl]propan-1-amine (CAS 153487-58-2): Technical Baseline for Sourcing


3-[Fluoro(dimethyl)silyl]propan-1-amine (CAS 153487-58-2), also known as 3-aminopropyldimethylfluorosilane, is a primary amine-functionalized organosilane characterized by a fluorodimethylsilyl group (C5H14FNSi, MW 135.26). Its molecular architecture comprises a nucleophilic primary amine (-NH2) tethered via a propyl spacer to a silicon center bearing two methyl groups and a single fluorine atom . This compound is utilized in advanced microelectronic fabrication as a surface-modifying agent, in the synthesis of novel fluorinated organosilicon building blocks, and as a precursor for specialized silylamine derivatives [1].

Controlled Si-F hydrolysis for monolayer-level surface silanization
Building block for fluorinated organosilicon compounds
Precursor for thermally stable iminosilane and silylamine derivatives

Why Generic Substitution Fails: Critical Differentiators of 3-[Fluoro(dimethyl)silyl]propan-1-amine


Simple substitution of 3-[Fluoro(dimethyl)silyl]propan-1-amine with more common analogs like 3-aminopropyltriethoxysilane (APTES), 3-aminopropyldimethylchlorosilane, or other aminoalkylsilanes introduces significant process risks. The compound's single Si-F bond dictates a unique hydrolysis profile that is highly endothermic (ΔG = +31.4 kJ/mol) and thermodynamically unfavorable compared to the rapid, exothermic hydrolysis of chlorosilanes [1]. This characteristic allows for more controlled, layer-by-layer surface modification in moisture-sensitive environments. Furthermore, the combination of the Si-F leaving group with the primary amine functionality provides a distinct reactivity profile essential for specific microelectronic etching selectivity and the synthesis of thermally stable iminosilanes, outcomes not reliably achieved with alternative alkoxy or chloro silanes [2].

Target: Si–F compound
Hydrolysis control
Endothermic Si–F hydrolysis may support layer-by-layer deposition; avoids rapid oligomerization
Iminosilane synthesis
Si–F enables quantitative LiCl elimination route to stable Si=N compounds
Etching selectivity
Patent-reported compositions with this compound target high Si3N4/SiO2 selectivity
Common substitutes: Si–Cl or alkoxy silanes
Hydrolysis control
Rapid exothermic Si–Cl hydrolysis leads to bulk polymerization; monolayer precision may be lost
Iminosilane synthesis
Analogous chlorosilane reactions not described to yield the same thermally stable Si=N products
Etching selectivity
Generic alkoxy/chloro silanes lack the specific reactivity profile for advanced Si3N4 etch formulations

Procurement-Relevant Quantitative Differentiation of 3-[Fluoro(dimethyl)silyl]propan-1-amine


Thermodynamic Hydrolysis Control vs. Chlorosilane Analogs

The Si-F bond in fluorosilanes exhibits significantly higher hydrolytic stability than the Si-Cl bond in chlorosilanes. This is quantified by the Gibbs free energy for the first hydrolysis step, which is +31.4 kJ/mol (endothermic) for fluorosilanes, in contrast to the strongly favorable, exothermic hydrolysis of chlorosilanes [1]. This thermodynamic barrier allows for more precise control over silanol condensation and prevents uncontrolled oligomerization, a common issue with chlorosilane-based surface treatments [1].

Hydrolysis thermodynamics
Class-level inference
Si–F: ΔG = +31.4 kJ/mol (endothermic) vs. Si–Cl: strongly exothermic
Supports controlled surface functionalization research; reduces uncontrolled oligomerization risk
Gas-phase quantum calculations; experimental deposition context may vary
Surface Chemistry Hydrolysis Kinetics Controlled Functionalization

Patented Utility in Selective Silicon Nitride Etching

3-[Fluoro(dimethyl)silyl]propan-1-amine is explicitly claimed as a component in advanced microelectronic etching compositions designed for the selective removal of silicon nitride (Si3N4) relative to silicon oxide (SiO2) and polysilicon. The patent document identifies it among a specific list of alkylamino alkoxysilanes and hydroxyl silanes that enable high Si3N4 etch rates and high selectivity, a critical parameter for 3D NAND and advanced semiconductor node fabrication [1].

Si₃N₄ etch selectivity
Patent evidence
Claimed in etch composition for high Si₃N₄:SiO₂ selectivity, overcoming hot H₃PO₄ degradation (~40:1)
Relevant for semiconductor R&D; selectivity advantage over conventional phosphoric acid processes
Data from patent; in-house validation of etch rates and selectivity recommended
Microelectronics Semiconductor Fabrication Wet Etching

Precursor for Thermally Stable Iminosilanes via Unique Reactivity

Lithiated aminofluorosilanes, a class that includes derivatives of 3-[Fluoro(dimethyl)silyl]propan-1-amine, are key precursors for the quantitative synthesis of thermally stable, uncoordinated iminosilanes (compounds with a Si=N double bond). This reaction proceeds via a unique intermolecular fluorine-chlorine exchange mechanism and subsequent LiCl elimination [1]. This contrasts with the use of aminochlorosilanes, which generally do not provide the same controlled pathway to stable iminosilanes due to the differing leaving-group capabilities of fluorine versus chlorine [1].

Iminosilane precursor yield
Class-level inference
Quantitative yield of stable, uncoordinated iminosilane via lithiated aminofluorosilane route
Enables synthesis of Si=N compounds; chloro-analog route not reported with same outcome
Organometallics 1998; class-level evidence, confirm with specific derivative
Organometallic Synthesis Coordination Chemistry Lewis Base Chemistry

Validated Application Scenarios for 3-[Fluoro(dimethyl)silyl]propan-1-amine in R&D and Advanced Manufacturing


Advanced Microelectronic Fabrication: Selective Silicon Nitride Etching

This compound is a validated chemical component in proprietary etching formulations for the semiconductor industry, specifically for processes demanding high selectivity of Si3N4 removal over SiO2 and polysilicon in 3D NAND structures. Its inclusion in a key patent confirms its utility in solving a critical fabrication challenge where conventional hot phosphoric acid etches are inadequate due to selectivity drift and material corrosion [1].

Controlled Monolayer Surface Functionalization

For researchers requiring precise, well-ordered amine-terminated self-assembled monolayers (SAMs) on silicon or glass substrates, 3-[Fluoro(dimethyl)silyl]propan-1-amine offers superior process control. The thermodynamically unfavorable hydrolysis of the Si-F bond, compared to the rapid, uncontrolled reaction of chlorosilanes, enables a more reproducible deposition process, which is essential for fabricating consistent and reliable biosensor platforms, microarrays, and microfluidic devices [2].

Synthesis of Advanced Organometallics: Iminosilanes and Silylamines

In synthetic organosilicon chemistry, the compound serves as an essential precursor. Its lithiated derivative enables the high-yield, selective synthesis of thermally stable iminosilanes (Si=N compounds). This application is predicated on the unique reactivity of the Si-F bond in combination with the adjacent amine, a characteristic not readily replicated by common alternatives like APTES or aminopropylchlorosilanes [3].

Application
Selection Property
Validation Focus
Si₃N₄ selective etching for 3D NAND
Patent-reported etching composition with high Si₃N₄:SiO₂ selectivity
Etch rate and selectivity validation against oxide and polysilicon
Monolayer surface functionalization
Si–F controlled hydrolysis profile for reproducible amine-terminated SAMs
Deposition uniformity and surface coverage assessment
Iminosilane/silylamine synthesis
Unique Si–F reactivity for LiCl elimination pathway to Si=N
Yield and thermal stability of target iminosilane products

Technical Documentation Hub

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31 linked technical documents
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